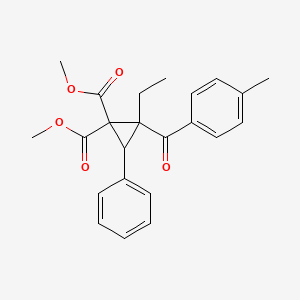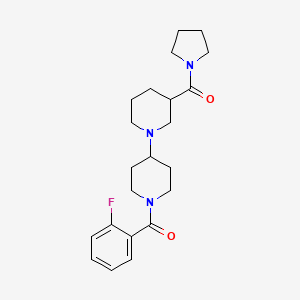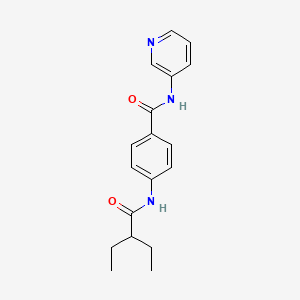
1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE is a complex organic compound characterized by its cyclopropane ring structure This compound is notable for its unique arrangement of functional groups, which include a benzoate ester, a phenyl group, and a cyclopropane ring
Wirkmechanismus
Safety and Hazards
Vorbereitungsmethoden
The synthesis of 1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method is the cyclopropanation of an alkene using a carbene precursor. The reaction conditions often include the use of a metal catalyst, such as rhodium or copper, to facilitate the formation of the cyclopropane ring.
For industrial production, the process may be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or phenyl group, resulting in the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
1,1-DIMETHYL 2-ETHYL-2-(4-METHYLBENZOYL)-3-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE can be compared to other cyclopropane derivatives, such as:
Cyclopropane carboxylic acid: A simpler compound with a similar ring structure but lacking the additional functional groups.
Phenylcyclopropane: Contains a phenyl group attached to the cyclopropane ring but lacks the benzoate ester and other substituents.
Cyclopropyl methyl ketone: Features a ketone group attached to the cyclopropane ring, offering different reactivity and applications.
Eigenschaften
IUPAC Name |
dimethyl 2-ethyl-2-(4-methylbenzoyl)-3-phenylcyclopropane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-5-22(19(24)17-13-11-15(2)12-14-17)18(16-9-7-6-8-10-16)23(22,20(25)27-3)21(26)28-4/h6-14,18H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCXJCXFEDJIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C1(C(=O)OC)C(=O)OC)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,3-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B5261528.png)
![5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide](/img/structure/B5261530.png)
![4-{[4-(4-butylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5261538.png)
![6,8-dimethyl-7-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5261545.png)
![4-{[(4-ethylphenyl)acetyl]amino}benzamide](/img/structure/B5261551.png)
![6-[(diethylamino)methyl]-N-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5261556.png)

![2-hydroxy-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}acetamide](/img/structure/B5261571.png)
![2-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5261579.png)
![2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5261584.png)
![7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5261586.png)
![4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine](/img/structure/B5261596.png)
